NADP-dependent malic enzyme (224-232)

Cancer immunotherapy Neoepitope validation T-cell epitope mapping

NADP-dependent malic enzyme (224-232) is a synthetic 9-mer peptide (sequence FLDEFMEGV) spanning amino acid residues 224–232 of human cytosolic NADP-dependent malic enzyme 1 (ME1). It encompasses a tumor-specific point mutation (A→G at position that was originally identified as an HLA-A*02:01-restricted neoepitope in non-small cell lung carcinoma.

Molecular Formula
Molecular Weight
Cat. No. B1575300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADP-dependent malic enzyme (224-232)
SynonymsNADP-dependent malic enzyme (224-232)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NADP-Dependent Malic Enzyme (224-232) Peptide: Procurement-Relevant Identity, Source & Key Characteristics


NADP-dependent malic enzyme (224-232) is a synthetic 9-mer peptide (sequence FLDEFMEGV) spanning amino acid residues 224–232 of human cytosolic NADP-dependent malic enzyme 1 (ME1). It encompasses a tumor-specific point mutation (A→G at position 8) that was originally identified as an HLA-A*02:01-restricted neoepitope in non-small cell lung carcinoma [1]. The peptide serves as a defined immunochemical probe for T-cell epitope mapping, MHC tetramer construction, and neoepitope validation workflows in cancer immunotherapy research . Because the 224–232 region constitutes a validated, mutation-bearing T-cell epitope rather than an enzymatic active site, the peptide is functionally orthogonal to full-length ME1 protein or NADP-malic enzyme inhibitors—it is intended exclusively for immune recognition studies, not for enzymatic activity assays or metabolic engineering.

Why NADP-Dependent Malic Enzyme (224-232) Cannot Be Replaced by Wild-Type Peptide or Generic ME1 Reagents


The defining functional property of the FLDEFMEGV peptide is its T-cell receptor (TCR) recognition at a single-residue level: a Gly→Ala substitution at position 8 abolishes recognition by dominant anti-ME1 CTL clones while maintaining nearly identical HLA-A*02:01 binding affinity [1]. Consequently, wild-type peptide (FLDEFMEAV), full-length recombinant ME1 protein, or other ME1-derived fragments that lack the A8G mutation cannot serve as surrogates for tetramer staining, TCR validation, or immunopeptidome studies that depend on this specific neoepitope [2]. Moreover, commercial ME1 products intended for enzymatic assay (e.g., recombinant ME1 protein) are entirely irrelevant for T-cell epitope workflows, as they present the folded tetrameric enzyme rather than the short linear 9-mer required for MHC class I loading and TCR interrogation.

NADP-Dependent Malic Enzyme (224-232) Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


Mutant vs. Wild-Type ME1 Peptide: T-Cell Recognition Specificity (>50,000-Fold Discrimination)

The FLDEFMEGV (A8G mutant) peptide is recognized by CTL clone 110 with a half-maximal lysis concentration of 0.2 nM, whereas the wild-type peptide FLDEFMEAV elicits no detectable recognition even at 10 μM (10,000 nM)—a functional discrimination factor exceeding 50,000-fold [1]. Competition binding assays confirm that both peptides bind HLA-A*02:01 with similar affinities, demonstrating that the A8G substitution selectively disrupts the TCR interface, not the MHC-peptide interaction [1]. A second CTL clone (1/7) required 100 nM of wild-type peptide for half-maximal lysis vs. 1 nM for the mutant, representing a 100-fold potency differential; in TNF production assays, the mutant was 300-fold more efficient [1].

Cancer immunotherapy Neoepitope validation T-cell epitope mapping

HLA-A*02:01 Binding Affinity of ME1 (224-232) vs. Other Clinically Validated Neoantigens

NetMHC 4.0 predicts a binding affinity of 3 nM for FLDEFMEGV to HLA-A*02:01, placing it among the strongest binders in a panel of 22 experimentally validated immunogenic neoantigens [1]. By comparison, FNDC3B (VVMSWAPPV) is predicted at 6 nM, PRDX5 (LLLDDLLVSI) at 15 nM, GAS7 (SLADEAEVYL) at 43 nM, CDK4 (ACDPHSGHFV) at 14,410 nM, and CLPP (ILDKVLVHL) at 56 nM [1]. The tight predicted binding of FLDEFMEGV is consistent with its experimentally confirmed capacity to form stable, long-lived peptide-MHC complexes at the cell surface.

MHC binding prediction Neoantigen prioritization Cancer vaccine design

Thermal Stability of ME1 (224-232)/HLA-A2 Complex vs. Other Neoantigen/HLA-A2 Complexes

The FLDEFMEGV/HLA-A*02:01 complex exhibits a melting temperature (Tm) of 63.2 ± 0.4 °C as measured by differential scanning fluorimetry (DSF), which directly correlates with complex half-life and cell-surface persistence [1]. Among 22 tested HLA-A2-restricted immunogenic neoantigens, only SRPX (TLWCSPIKV, Tm 63.7 ± 0.1 °C) yields a marginally higher Tm, while many other validated neoantigens show substantially lower stability: PRDX5 (55.3 ± 0.7 °C), ACTN4 (56.9 ± 0.5 °C), and GAPDH (58.5 ± 0.6 °C) [1]. The high Tm of the ME1 complex indicates superior kinetic stability, which has been shown to correlate more strongly with CD8⁺ T-cell immunogenicity than predicted binding affinity alone [1].

Peptide-MHC stability Differential scanning fluorimetry Immunogenicity prediction

Optimal Epitope Length Confirmation: 9-mer FLDEFMEGV vs. Extended or Truncated ME1 Fragments

Systematic NH₂- and COOH-terminal truncation experiments demonstrated that the 9-mer FLDEFMEGV is the optimal antigenic peptide: shorter or longer peptides derived from the same malic enzyme region were recognized less efficiently by CTL clone 110 [1]. This length specificity conforms precisely to the canonical HLA-A*02:01 binding motif (Leu/Met at position 2; Val at position 9) and ensures maximal MHC loading and TCR engagement [1]. In contrast, alternative ME1-derived peptides of different lengths (e.g., 8-mer or 10-mer variants) or spanning adjacent regions of the protein lack this validated immunoreactivity profile, making them unsuitable for applications that require reproducible, quantitative T-cell readouts.

Minimal epitope mapping HLA class I ligand Peptide optimization

Ex Vivo Tetramer Staining Frequency: ME1 (224-232) Enables Detection of High-Frequency Tumor-Specific CD8⁺ T Cells

HLA-A*02:01 tetramers loaded with FLDEFMEGV stained approximately 0.4% of circulating CD8⁺ T cells directly ex vivo in the index NSCLC patient, and the frequency remained detectable at 0.1–0.4% over a 9-year follow-up period (1990–1999) [1]. In contrast, tetramers bearing the wild-type peptide FLDEFMEAV produced only weak labeling of the same CTL clones and were not suitable for ex vivo enumeration [1]. For context, tetramer frequencies for other tumor-associated antigens (e.g., MART-1/Melan-A in melanoma) typically range from 0.01% to 0.1% in untreated patients, and frequencies above 0.2% are considered high and indicative of a robust spontaneous anti-tumor T-cell response [1]. The capacity of the mutant ME1 tetramer to resolve a distinct, longitudinally stable CD8⁺ population makes it a uniquely informative reagent for monitoring tumor-specific immunity in ME1-mutated cancers.

MHC tetramer Immunomonitoring Tumor-infiltrating lymphocytes

NADP-Dependent Malic Enzyme (224-232) Peptide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Construction of HLA-A*02:01/ME1 Tetramer Reagents for Ex Vivo Immunomonitoring of NSCLC Patients

The high ex vivo tetramer staining frequency (0.4% of CD8⁺ T cells) and sustained detectability over 9 years [1] make FLDEFMEGV the peptide of choice for manufacturing fluorochrome-conjugated MHC tetramers used to monitor anti-ME1 CTL responses in non-small cell lung cancer patients. Unlike the wild-type peptide, which fails to produce functional tetramer staining even for validated CTL clones, the A8G mutant tetramer resolves a distinct CD8⁺ population suitable for flow-cytometric enumeration, single-cell sorting, and downstream TCR repertoire analysis.

Validation of Candidate TCRs and TCR-Transduced T-Cell Products Targeting the ME1 A8G Neoepitope

Two well-characterized TCR clones (GB2 and AA10) that specifically recognize FLDEFMEGV in the context of HLA-A*02:01 are commercially available [2]; the peptide serves as the indispensable positive control ligand for validating TCR binding specificity, functional avidity, and cross-reactivity screening in adoptive T-cell therapy development programs. The >50,000-fold discrimination between mutant and wild-type peptides [1] provides a built-in specificity control that is essential for demonstrating target selectivity in IND-enabling pharmacology packages.

Neoepitope Prediction Pipeline Calibration and Immunopeptidomics Reference Standard

With a NetMHC 4.0 predicted affinity of 3 nM and a measured Tm of 63.2 °C—both among the top values in a panel of 22 validated neoantigens [3]—FLDEFMEGV can serve as a high-confidence positive reference peptide for calibrating neoantigen prediction algorithms, benchmarking mass spectrometry-based immunopeptidomics workflows, and validating peptide-MHC stability assays. Its well-defined mutation, binding motif, and thermal stability profile make it an ideal internal standard for laboratories developing or deploying neoantigen discovery platforms.

Epitope-Specific Antibody Generation and ME1 Protein Detection Assay Development

The defined 224-232 region can be used as an immunogen for generating polyclonal or monoclonal antibodies that discriminate between wild-type and A8G-mutant ME1 protein . Such antibodies enable Western blotting, immunohistochemistry, and ELISA-based quantification of mutant ME1 expression in tumor biopsies and cell lines, supporting pharmacodynamic biomarker studies and patient stratification strategies in ME1-targeted therapy trials.

Quote Request

Request a Quote for NADP-dependent malic enzyme (224-232)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.